1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride
Description
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)6-5-4(1-2-8-6)3-9-10-5;/h1-3H,(H,9,10)(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKFYMJJPZHCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[NH+]=C(C2=C1C=NN2)C(=O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a pyridine derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes the preparation of the starting materials, followed by the cyclization reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-c]pyridine compounds exhibit promising anticancer properties. For instance, certain pyrazolo[3,4-c]pyridine derivatives have been shown to inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies. The inhibition of protein kinase C (PKC) isoenzymes has been particularly noted, which plays a crucial role in cell signaling and proliferation associated with cancerous growths .
Anti-inflammatory Properties
Studies have demonstrated that compounds related to 1H-pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid can exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways, providing therapeutic avenues for treating chronic inflammatory diseases .
Neuroprotective Effects
Research has suggested that pyrazolo[3,4-c]pyridine derivatives may possess neuroprotective effects. They could potentially be used to develop treatments for neurodegenerative disorders by protecting neuronal cells from oxidative stress and apoptosis .
Material Science
Fluorescent Sensors
1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid derivatives have been utilized in the development of fluorescent sensors. These sensors can detect metal ions or environmental pollutants due to their unique photophysical properties. The incorporation of these compounds into sensor designs enhances sensitivity and selectivity .
Liquid Crystals
Research has explored the use of pyrazolo[3,4-c]pyridine derivatives in liquid crystal applications. Their unique molecular structure allows for the tuning of liquid crystal properties, which can be beneficial in display technologies .
Synthetic Intermediate
1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid; chloride serves as an important synthetic intermediate in organic synthesis. It can be utilized to synthesize various biologically active compounds through reactions with different nucleophiles. The versatility of this compound makes it a valuable building block in the development of new pharmaceuticals and agrochemicals .
Case Study: Anticancer Activity
Case Study: Fluorescent Sensor Development
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridin-6-ones (e.g., Compounds 3d–3g)
- Structure: Feature a pyrazolo[3,4-b]pyridine core with substituents like methyl, aryl, and cyano groups (e.g., 4-aryl-5-cyano-3-methyl-1-phenyl derivatives) .
- Key Differences: Ring Position: The [3,4-b] fusion places the pyridine nitrogen at position 4, whereas the [3,4-c] fusion in the target compound shifts it to position 4. Functional Groups: Lack a carboxylic acid; instead, cyano and aryl groups dominate, reducing polarity compared to the target compound. Synthesis: Prepared via FeCl3-catalyzed cyclization of 5-aminopyrazoles with aldehydes and ethyl cyanacetate .
7-Azaindazole Derivatives (e.g., 6-Chloro-1H-pyrazolo[3,4-b]pyridine)
- Structure : Contains a chlorine substituent at position 6 and a simpler pyrazolo[3,4-b]pyridine scaffold .
- Key Differences: Substituent Position: Chlorine at position 6 vs. carboxylic acid at position 7 in the target compound.
Pyrazolo-Pyridazine Derivatives
4-(Biphen-3-yl)-1H-Pyrazolo[3,4-c]pyridazines
- Structure : Replaces the pyridine ring with pyridazine (two adjacent nitrogen atoms) and includes biphenyl substituents .
- Key Differences :
- Heterocycle : Pyridazine increases nitrogen content, enhancing electron deficiency and altering binding to targets like GABA receptors.
- Pharmacology : These derivatives are patented for epilepsy and pain treatment, suggesting divergent applications compared to the carboxylic acid-bearing target compound .
Ethyl Pyrazolo[3,4-c]pyridine-3-carboxylate Hydrochloride
- Structure : Features an ethyl ester at position 3 and a hydrochloride salt .
- Key Differences: Substituent Type: Ester vs. Counterion: Hydrochloride vs. chloride; both enhance solubility, but hydrochloride may influence crystal packing differently.
Physicochemical and Pharmacological Comparison
Table 1: Structural and Functional Properties
Critical Analysis of Substituent Effects
- Carboxylic Acid vs. Ester/Chloro : The carboxylic acid in the target compound enhances water solubility and enables ionic interactions, making it suitable for hydrophilic targets. In contrast, esters (e.g., ) or chloro groups (e.g., ) prioritize lipophilicity for membrane penetration.
Biological Activity
1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid;chloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 189.69 g/mol. The compound features a pyrazolo-pyridine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored, including cyclization reactions that lead to the formation of the pyrazolo-pyridine framework.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-c]pyridines exhibit significant antimicrobial properties. For instance, studies have shown that certain compounds within this class can inhibit bacterial growth and demonstrate antifungal activity against various pathogens.
Anticancer Properties
1H-Pyrazolo[3,4-c]pyridin-6-ium derivatives have been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
Enzyme Inhibition
Several studies have highlighted the ability of pyrazolo[3,4-c]pyridines to act as inhibitors of key enzymes such as cyclooxygenase (COX) and various kinases. This inhibition can lead to anti-inflammatory effects and modulation of cellular signaling pathways relevant in cancer therapy.
Case Studies
Research Findings
Recent literature reviews have compiled extensive data on the biological activities of pyrazolo[3,4-c]pyridines. A notable review highlighted over 300,000 compounds with diverse substituents that exhibit varied pharmacological profiles, underscoring the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the established synthetic routes for 1H-Pyrazolo[3,4-c]pyridin-6-ium-7-carboxylic acid chloride?
The synthesis typically involves multi-step organic reactions, including cyclization and salt formation. For example, and describe the preparation of analogous triazolothiadiazine carboxylic acid salts via sequential condensation and cyclization steps. A common approach involves reacting substituted pyrazoles with carbonyl-containing intermediates under acidic or basic conditions. Post-synthetic modifications, such as chloride salt formation, are achieved using hydrochloric acid or ion-exchange resins. Researchers should optimize reaction parameters (temperature, solvent polarity) to enhance yield and purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- 1H/13C NMR : Essential for confirming regioselectivity and proton environments. highlights the use of DMSO-d6 or CDCl3 solvents to resolve signals for aromatic protons (δ 6.5–8.5 ppm) and NH groups (broad singlets at δ ~10 ppm).
- ESI-MS : Validates molecular weight and fragmentation patterns. For instance, reports calculated vs. experimental molecular weights (e.g., 3d: C21H18N4O, calcd. 342.36 vs. observed 343.1 [M+H]+).
- Elemental Analysis : Ensures purity by matching experimental C/H/N percentages with theoretical values .
Q. What are common impurities in the synthesis of pyrazolo-pyridine derivatives?
By-products often arise from incomplete cyclization (e.g., open-chain intermediates) or regioselective errors during heterocycle formation. and emphasize the need for HPLC or TLC monitoring to detect impurities like unreacted starting materials or positional isomers. For example, fluoroquinolone analogs in require stringent control over oxidation by-products .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo-pyridine synthesis be addressed?
Regioselectivity is influenced by substituent electronic effects and catalyst choice. demonstrates the use of FeCl3·6H2O in ionic liquids (e.g., [bmim][BF4]) to direct cyclization toward the desired pyrazolo[3,4-b]pyridin-6-one scaffold. Computational modeling (DFT) of transition states can further predict favorable pathways. Cross-validation via 2D NMR (e.g., HSQC, HMBC) is critical to confirm regiochemistry .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies between calculated and observed spectral data (e.g., NMR shifts or MS peaks) may arise from dynamic effects (e.g., tautomerism) or isotopic patterns. recommends:
- Comparing experimental 13C NMR with computed chemical shifts (using tools like ACD/Labs).
- Analyzing isotopic distribution in MS to distinguish [M+H]+ from adducts.
- Repeating analyses under varied conditions (e.g., solvent, temperature) to stabilize conformers .
Q. How can solubility and bioavailability be enhanced for pharmacological studies?
- Salt Formation : Converting the carboxylic acid to its chloride salt (as in the target compound) improves aqueous solubility ().
- Co-solvents : Use PEG-400 or cyclodextrins in in vitro assays.
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester in ) can enhance membrane permeability .
Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?
- DoE (Design of Experiments) : Use factorial designs to assess interactions between variables (e.g., catalyst loading, reaction time).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring ( ).
- Purification : Gradient elution in preparative HPLC minimizes co-elution of by-products ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
